![molecular formula C15H18N8O B2826209 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034600-84-3](/img/structure/B2826209.png)
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related triazoloquinazolinone derivative was synthesized through ring-opening, ring-closing, and substitution reactions. The structure was characterized by 1H and 13C NMR, FTIR, and MS .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods and density functional theory (DFT) calculations . The crystal structure was determined by X-ray diffraction analysis, and the geometric data were found to be very close to the DFT calculated results for the optimized structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For instance, the storage temperature for a related compound is recommended to be in a dark place, under inert atmosphere, at room temperature .科学的研究の応用
Antitumor Activity
The antitumor properties of this compound have been investigated. In a study using A375 human malignant melanoma cells, the inhibitory rate of the title compound was found to be 12.10% . While this percentage may seem modest, it’s essential to consider it in the context of other compounds used as positive controls (SHP244 and Sorafenib). Further research could explore its potential as part of combination therapies or in conjunction with other compounds.
Biological Activities
a. Anticonvulsant Properties: Thiophene derivatives, like this compound, have demonstrated anticonvulsant activity . Investigating its effects on seizure models could provide valuable insights.
b. Antibacterial and Antifungal Effects: Nitrogen-containing heterocyclic compounds often exhibit antibacterial and antifungal properties. This compound’s structure warrants exploration in this context .
Drug Design and Optimization
a. Triazoloquinazolinones as Drug Candidates: Triazoloquinazolinones, such as this compound, have diverse biological activities, including antihypertensive, SHP2 inhibition, tubulin inhibition, and antihistamine effects . Researchers could explore its potential as a scaffold for designing novel drugs.
Computational Insights
Density functional theory (DFT) calculations have been employed to optimize the compound’s structure. The B3LYP correlation function with the 6-311G (2d,p) basis set was used for this purpose . Understanding its electronic properties and stability aids in predicting its behavior.
Crystal Structure Determination
The X-ray diffraction analysis confirmed that the geometric data of the crystal structure closely matched the DFT-calculated results for the optimized structure . This information is crucial for understanding its three-dimensional arrangement.
作用機序
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been found to have a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal .
Pharmacokinetics
Similar compounds have been found to have a wide range of pharmacokinetic properties .
Result of Action
The antitumor activity of a similar compound on a375 cells has been studied, showing inhibitory rates of 1210% .
Action Environment
Similar compounds have been found to have their action modulated by lipophilicity .
Safety and Hazards
特性
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O/c1-21-11(6-7-17-21)15(24)16-10-14-19-18-12-4-5-13(20-23(12)14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQZJZDEHDQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。